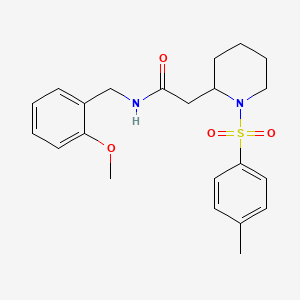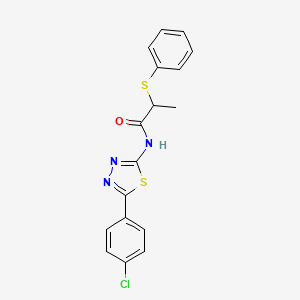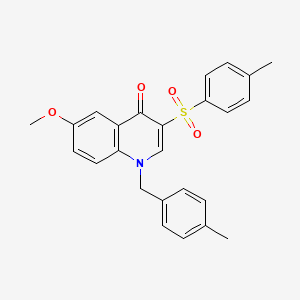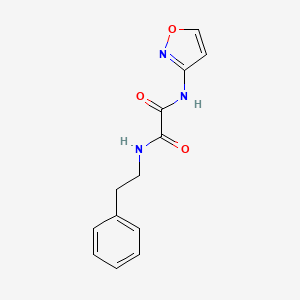![molecular formula C9H16ClNO3 B2357542 1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride CAS No. 2260932-84-9](/img/structure/B2357542.png)
1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride, also known as WAY-100635, is a chemical compound that is commonly used in scientific research to study the serotonin system in the brain. This compound is a selective antagonist of the serotonin 5-HT1A receptor and has been used in a variety of studies to investigate the role of this receptor in various physiological and pathological processes.
Applications De Recherche Scientifique
Synthesis and Structural Studies
1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid; hydrochloride and its derivatives have been extensively studied for their synthesis and crystal structures. For instance, the synthesis and crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane were explored, revealing that the compound is chiral and the cyclohexyl adopts a chair conformation (Wen, 2002). Additionally, various synthetic approaches to spiroaminals, including 1-oxa-8-azaspiro[4.5]decane, have been summarized, highlighting their significance in natural or synthetic products with biological activities (Sinibaldi & Canet, 2008).
Novel Compounds and Reactions
The field has seen the development of new compounds and reactions involving 1-oxa-8-azaspiro[4.5]decane derivatives. This includes the synthesis of novel 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones and related compounds, offering an alternative to the Reformatsky reaction (Satyamurthy et al., 1984). A simple one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids, pointing to a unique reaction pathway, has also been reported (Yu et al., 2015).
Potential in Bioactive Compound Synthesis
Research has also focused on the potential of 1-oxa-8-azaspiro[4.5]decane in the synthesis of bioactive compounds. A notable example is the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which have shown promising antitumor activity against various cancer cell lines (Yang et al., 2019). Similarly, the synthesis of oxa-aza spirobicycles in carbohydrate systems demonstrates the compound's versatility in creating diverse molecular structures (Freire et al., 2002).
Propriétés
IUPAC Name |
1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(13-6-7)1-3-10-4-2-9;/h7,10H,1-6H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVWEIABIGZCRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)


![1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea](/img/structure/B2357465.png)


![N-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357475.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357478.png)



